molecular formula C11H7ClO4 B13688221 methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate

methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B13688221
M. Wt: 238.62 g/mol
InChI Key: BNXZGHIVLCBVSJ-UHFFFAOYSA-N
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Description

Methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chromene ring system, which is a fused benzene and pyrone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 8-chloro-2-oxo-2H-chromene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
  • Methyl 8-bromo-2-oxo-2H-chromene-3-carboxylate
  • Methyl 8-chloro-6-methyl-2-oxo-2H-chromene-3-carboxylate

Comparison:

Properties

Molecular Formula

C11H7ClO4

Molecular Weight

238.62 g/mol

IUPAC Name

methyl 8-chloro-2-oxochromene-3-carboxylate

InChI

InChI=1S/C11H7ClO4/c1-15-10(13)7-5-6-3-2-4-8(12)9(6)16-11(7)14/h2-5H,1H3

InChI Key

BNXZGHIVLCBVSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=CC=C2)Cl)OC1=O

Origin of Product

United States

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